

Application Notes and Protocols: Co-administration of Gsto1-IN-2 and Cisplatin

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Compound of Interest

Compound Name: Gsto1-IN-2

Cat. No.: B15574788

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Introduction

Glutathione S-transferase omega-1 (GSTO1) is a cytosolic enzyme implicated in the detoxification of xenobiotics and the development of resistance to chemotherapy, particularly platinum-based agents like cisplatin.[1][2] Overexpression of GSTO1 in cancer cells has been correlated with reduced efficacy of cisplatin treatment.[2][3] **Gsto1-IN-2** is a dual inhibitor of GSTO1 and Bruton's tyrosine kinase (BTK).[4] By inhibiting GSTO1, **Gsto1-IN-2** can sensitize cancer cells to cisplatin, offering a promising combination therapy strategy to overcome drug resistance.[1][5]

These application notes provide a comprehensive overview of the co-administration of **Gsto1-IN-2** and cisplatin, including detailed protocols for in vitro evaluation and a summary of expected quantitative outcomes.

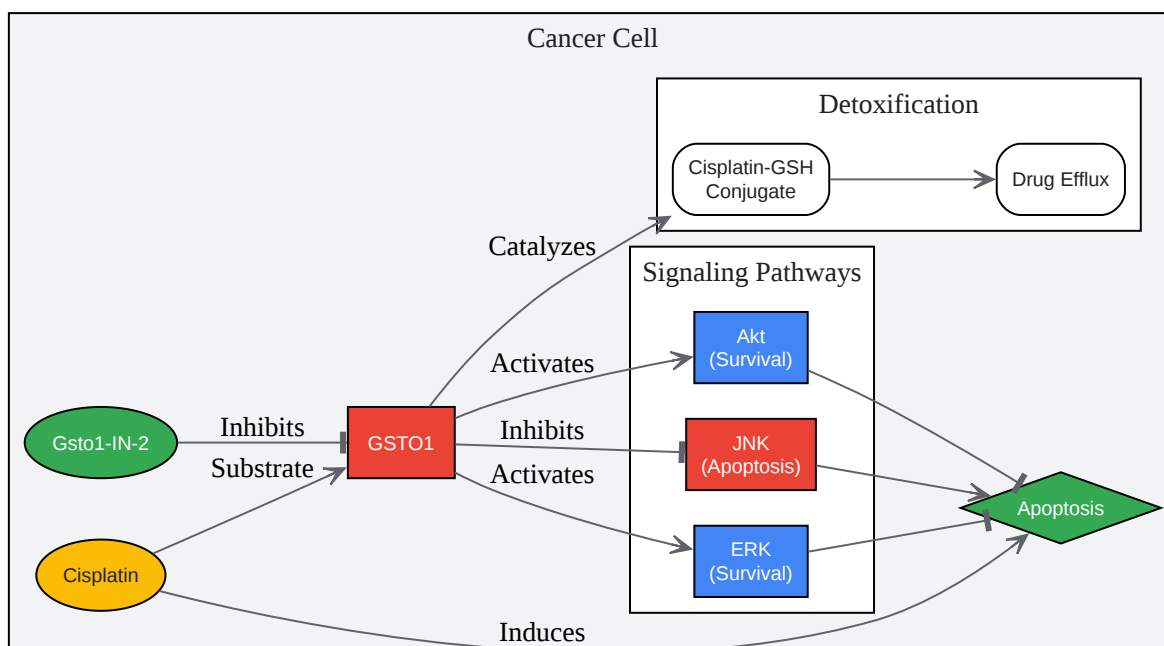
Mechanism of Action: Overcoming Cisplatin Resistance

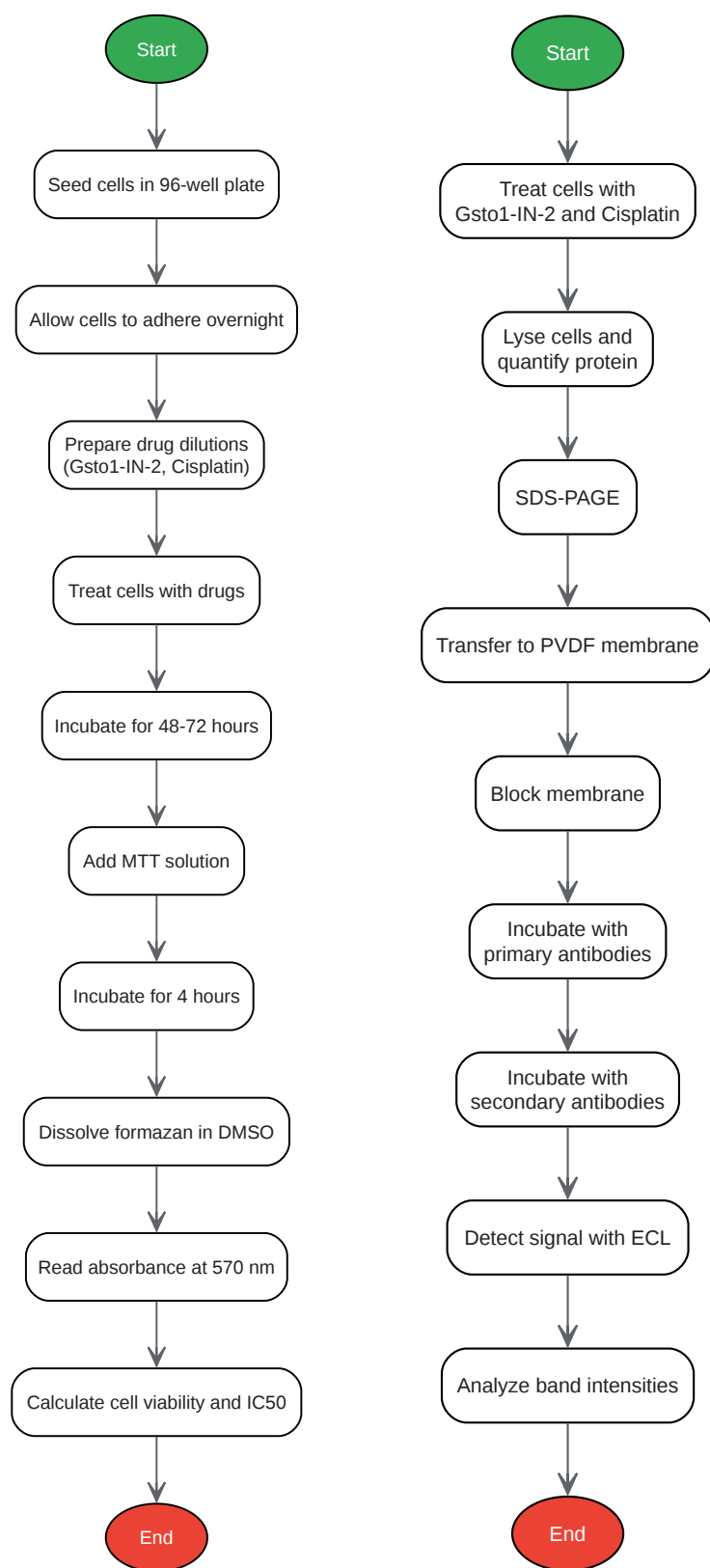
GSTO1 contributes to cisplatin resistance through multiple mechanisms. It can directly detoxify cisplatin by conjugating it with glutathione (GSH), leading to its efflux from the cell.[6] Additionally, GSTO1 can modulate key signaling pathways that promote cell survival and inhibit apoptosis.[3]

Overexpression of GSTO1 has been shown to activate pro-survival pathways such as Akt and extracellular signal-regulated kinase (ERK), while inhibiting the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway.[3] This signaling modulation helps cancer cells evade cisplatin-induced cell death.

The co-administration of a GSTO1 inhibitor like **Gsto1-IN-2** with cisplatin is designed to counteract these resistance mechanisms. By inhibiting GSTO1, **Gsto1-IN-2** prevents the detoxification of cisplatin and restores the pro-apoptotic signaling balance, thereby enhancing the cytotoxic effects of cisplatin.[1][5]

Signaling Pathway





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